4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid
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Overview
Description
4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid is a heterocyclic compound with a molecular formula of C11H7N3O3 and a molecular weight of 229.19 g/mol . This compound is part of the pyrimido[1,2-a]benzimidazole family, which is known for its significant biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
It is known that nitrogen-containing heterocyclic compounds, such as this one, are the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .
Mode of Action
It is known that these types of compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
It is known that nitrogenous heterocycles, such as this compound, have a wide spectrum of biological activity and numerous therapeutic applications in medicine .
Pharmacokinetics
The compound’s molecular weight is 22919 , which could potentially influence its bioavailability.
Result of Action
It is known that nitrogen-containing heterocyclic compounds, such as this one, can have a wide range of biological activities .
Action Environment
It is known that the physicochemical properties of nitrogen-containing heterocyclic compounds can be modulated by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzimidazole with ethyl acetoacetate in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product . Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-a]benzimidazole: Shares a similar core structure but lacks the hydroxyl and carboxylic acid groups.
Benzimidazole: A simpler structure with significant biological activity but different functional groups.
Azoloazines: Contain similar nitrogenous heterocycles and exhibit comparable biological properties.
Uniqueness
4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which enhance its reactivity and potential for forming hydrogen bonds . These functional groups contribute to its diverse chemical reactivity and broad range of biological activities .
Properties
IUPAC Name |
4-oxo-10H-pyrimido[1,2-a]benzimidazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O3/c15-9-6(10(16)17)5-12-11-13-7-3-1-2-4-8(7)14(9)11/h1-5H,(H,12,13)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOBJJZNXULJDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=NC=C(C(=O)N23)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26670410 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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